molecular formula C19H16O2 B12571815 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one CAS No. 630128-15-3

1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one

Cat. No.: B12571815
CAS No.: 630128-15-3
M. Wt: 276.3 g/mol
InChI Key: BMIMUOQWFJANTP-UHFFFAOYSA-N
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Description

1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one is an organic compound with the molecular formula C19H16O2 It is a derivative of heptatrienone and is characterized by the presence of hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with acetylacetone in the presence of a base, followed by cyclization and oxidation steps . The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency . The industrial process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and ginger.

    1,7-Diphenylhept-4-en-3-one: A related compound with similar structural features.

Uniqueness: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one is unique due to its specific hydroxyl and phenyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

630128-15-3

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one

InChI

InChI=1S/C19H16O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-15,21H

InChI Key

BMIMUOQWFJANTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C=C(C2=CC=CC=C2)O

Origin of Product

United States

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